molecular formula C16H20N2 B12566921 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile CAS No. 194415-74-2

2,2,5,5-Tetramethyl-3-phenylhexanedinitrile

Cat. No.: B12566921
CAS No.: 194415-74-2
M. Wt: 240.34 g/mol
InChI Key: KVQMILOAKTXJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethyl-3-phenylhexanedinitrile is an organic compound with the molecular formula C16H22N2 It is characterized by the presence of two nitrile groups (-CN) attached to a hexane backbone, which is further substituted with four methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable nitrile precursor with a phenyl-substituted alkyl halide in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Setup: Large reactors equipped with temperature control and stirring mechanisms.

    Product Isolation: Techniques such as distillation, crystallization, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-3-phenylhexanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diamines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2,2,5,5-Tetramethyl-3-phenylhexanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-3-hexanone: Similar in structure but lacks the phenyl group and nitrile functionalities.

    2,2,5,5-Tetramethyl-3-phenylpentanenitrile: Similar but with a shorter carbon chain.

Uniqueness

2,2,5,5-Tetramethyl-3-phenylhexanedinitrile is unique due to its combination of nitrile groups, phenyl substitution, and specific carbon backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

194415-74-2

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2,2,5,5-tetramethyl-3-phenylhexanedinitrile

InChI

InChI=1S/C16H20N2/c1-15(2,11-17)10-14(16(3,4)12-18)13-8-6-5-7-9-13/h5-9,14H,10H2,1-4H3

InChI Key

KVQMILOAKTXJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)C(C)(C)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.